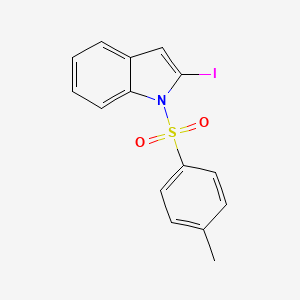
2-Iodo-1-tosyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1-tosyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of the iodo and tosyl groups in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-tosyl-1H-indole typically involves the iodination of 1-tosyl-1H-indole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 2-position of the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-tosyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like Pd/C and hydrogen gas.
Major Products Formed
Substitution: Formation of 2-amino-1-tosyl-1H-indole or 2-thio-1-tosyl-1H-indole.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of 1-tosyl-1H-indole.
Scientific Research Applications
2-Iodo-1-tosyl-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-1-tosyl-1H-indole involves its interaction with various molecular targets. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The tosyl group can enhance the compound’s solubility and stability, facilitating its interaction with enzymes and receptors . The indole ring system can engage in π-π stacking interactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-tosyl-1H-indole: Similar structure but with a bromo group instead of an iodo group.
2-Chloro-1-tosyl-1H-indole: Similar structure but with a chloro group instead of an iodo group.
1-Tosyl-1H-indole: Lacks the halogen substituent.
Uniqueness
2-Iodo-1-tosyl-1H-indole is unique due to the presence of the iodo group, which can participate in specific halogen bonding interactions not possible with bromo or chloro analogs. This unique property can influence the compound’s reactivity and biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
CAS No. |
1257657-62-7 |
|---|---|
Molecular Formula |
C15H12INO2S |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
2-iodo-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12INO2S/c1-11-6-8-13(9-7-11)20(18,19)17-14-5-3-2-4-12(14)10-15(17)16/h2-10H,1H3 |
InChI Key |
JERQQGZPSOGSPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





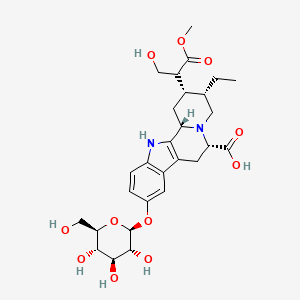
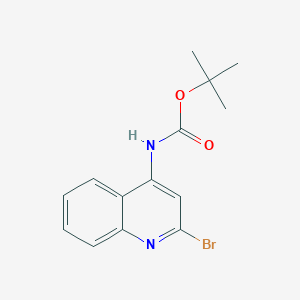
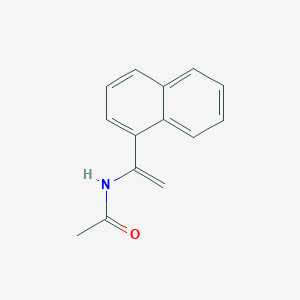
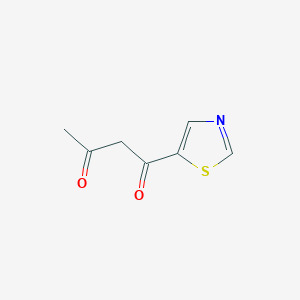
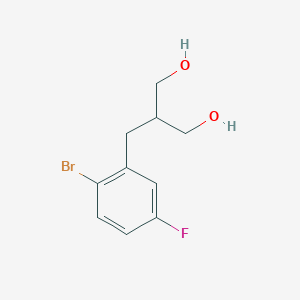
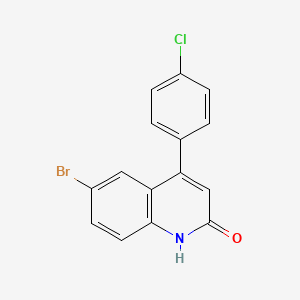
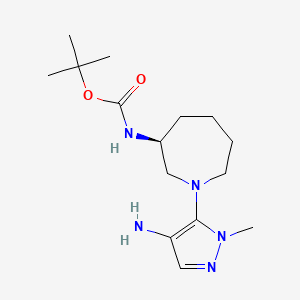
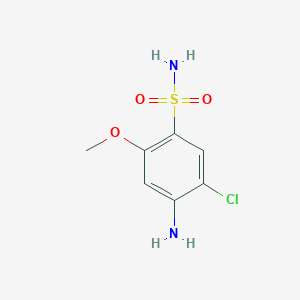
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B15242932.png)
![N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide](/img/structure/B15242935.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15242957.png)
